Cas no 2227885-26-7 (methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate)

Methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate is a chiral ester compound featuring a cyclopropyl-substituted thiazole moiety and a β-hydroxy ester functional group. Its stereochemically defined (3R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The cyclopropyl-thiazole core contributes to structural rigidity, potentially enhancing binding affinity in biologically active molecules. The β-hydroxy ester group offers versatility for further derivatization, including reductions or nucleophilic substitutions. This compound is particularly useful as an intermediate in the synthesis of complex heterocycles or bioactive molecules, where precise stereocontrol is critical. Its well-defined structure and functional handles make it a reliable building block for medicinal chemistry and agrochemical research.
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate structure
2227885-26-7 structure
商品名:methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
CAS番号:2227885-26-7
MF:C10H13NO3S
メガワット:227.280121564865
CID:6435113
PubChem ID:165661028

methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
    • EN300-1728206
    • 2227885-26-7
    • インチ: 1S/C10H13NO3S/c1-14-9(13)4-8(12)7-5-15-10(11-7)6-2-3-6/h5-6,8,12H,2-4H2,1H3/t8-/m1/s1
    • InChIKey: RSHMCKANVAHORG-MRVPVSSYSA-N
    • ほほえんだ: S1C=C([C@@H](CC(=O)OC)O)N=C1C1CC1

計算された属性

  • せいみつぶんしりょう: 227.06161445g/mol
  • どういたいしつりょう: 227.06161445g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 87.7Ų

methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1728206-0.1g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
0.1g
$1735.0 2023-09-20
Enamine
EN300-1728206-0.05g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
0.05g
$1657.0 2023-09-20
Enamine
EN300-1728206-0.25g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
0.25g
$1814.0 2023-09-20
Enamine
EN300-1728206-10g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
10g
$8480.0 2023-09-20
Enamine
EN300-1728206-1g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
1g
$1971.0 2023-09-20
Enamine
EN300-1728206-5g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
5g
$5719.0 2023-09-20
Enamine
EN300-1728206-10.0g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
10g
$8480.0 2023-06-04
Enamine
EN300-1728206-5.0g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
5g
$5719.0 2023-06-04
Enamine
EN300-1728206-0.5g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
0.5g
$1893.0 2023-09-20
Enamine
EN300-1728206-1.0g
methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate
2227885-26-7
1g
$1971.0 2023-06-04

methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate 関連文献

methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoateに関する追加情報

Methyl (3R)-3-(2-Cyclopropyl-1,3-Thiazol-4-Yl)-3-Hydroxypropanoate: A Comprehensive Overview

Methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate, identified by the CAS number 2227885-26-7, is a chemically synthesized compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of esters and features a unique combination of functional groups, including a thiazole ring, a cyclopropyl group, and a hydroxyl group. Its stereochemistry at the chiral center (denoted by the R configuration) plays a crucial role in its biological activity and chemical reactivity.

The synthesis of this compound involves multi-step organic reactions, often employing advanced techniques such as Suzuki coupling or other cross-coupling methods to construct the thiazole ring. The presence of the cyclopropyl group introduces strain into the molecule, which can enhance its reactivity and make it a valuable intermediate in drug discovery. Recent studies have highlighted its potential as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.

One of the most intriguing aspects of methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate is its ability to participate in various enzymatic reactions. Researchers have demonstrated that this compound can act as a substrate for esterases, leading to the formation of biologically active metabolites. These metabolites have shown promising results in preclinical models, particularly in modulating cellular signaling pathways associated with inflammation and oxidative stress.

From an analytical standpoint, this compound is often characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. The integration of these methods allows for precise determination of its molecular structure and stereochemistry. Furthermore, computational chemistry tools have been employed to predict its pharmacokinetic properties, which are critical for its potential use in therapeutic applications.

In terms of applications, methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate has been explored in the context of drug delivery systems. Its ability to form stable complexes with various polymers has opened avenues for controlled-release formulations. Additionally, its role as a chiral building block in asymmetric synthesis has made it a valuable asset in medicinal chemistry.

Recent advancements in green chemistry have also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing sustainable methods for its production, reducing environmental impact while maintaining high yields and purity. These efforts align with global initiatives to promote eco-friendly chemical processes.

In conclusion, methyl (3R)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-hydroxypropanoate stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing modern science.

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